3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride
Overview
Description
3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride is a useful research compound. Its molecular formula is C15H19Cl3N2O and its molecular weight is 349.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall action .
Result of Action
Based on the biological activities of similar compounds, it can be speculated that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Analysis
Biochemical Properties
3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific proteins, and altering the activity of biomolecules. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in varied cellular activities and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. The compound can also bind to DNA or RNA, affecting gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular functions. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. The compound’s distribution within the cell can influence its overall activity and function, as it may concentrate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.2ClH/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12;;/h1,3,5,7,10,12,17H,2,4,6,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSXEXXLGYQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.